

An In-depth Technical Guide to Methallyl Alcohol: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Methallyl alcohol*

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This technical guide provides a comprehensive overview of **methallyl alcohol** (2-methyl-2-propen-1-ol), a versatile chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis methodologies, and analytical procedures, presenting quantitative data in accessible formats and outlining experimental protocols.

Chemical Structure and Identification

Methallyl alcohol is an unsaturated aliphatic alcohol. Its structure features a hydroxyl group attached to a methallyl group.

- IUPAC Name: 2-methylprop-2-en-1-ol[1]
- Molecular Formula: C₄H₈O[1][2][3][4][5]
- CAS Number: 513-42-8[1][2][3]
- Synonyms: 2-Methylallyl alcohol, Isopropenyl carbinol, β -**Methallyl alcohol**, Methacryl alcohol, 3-Hydroxy-2-methylpropene[1][3][4][6]

Below is a diagram representing the chemical structure of **methallyl alcohol**.

Chemical structure of **methallyl alcohol**.

Physicochemical Properties

Methallyl alcohol is a colorless liquid with a pungent odor.^{[1][7]} It is soluble in water and many organic solvents.^{[1][4]} A summary of its key quantitative properties is provided in the table below.

Property	Value	Reference(s)
Molecular Weight	72.11 g/mol	[1] [2]
Boiling Point	113-115 °C	
Melting Point	-50 °C	[2]
Density	0.857 g/mL at 25 °C	
Flash Point	33 °C (92 °F)	[1]
Refractive Index	n _{20/D} 1.426	
Solubility in Water	Soluble	[1] [4]

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of **methallyl alcohol**.

One of the primary industrial methods for synthesizing **methallyl alcohol** is through the alkaline hydrolysis of methallyl chloride.

Objective: To synthesize **methallyl alcohol** by the hydrolysis of methallyl chloride.

Materials:

- Methallyl chloride
- Sodium hydroxide (or other alkali such as sodium carbonate)
- Water

- Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, a solution of sodium hydroxide in water is prepared. Methallyl chloride is then added to this alkaline solution. For enhanced reaction rates and yields, a phase-transfer catalyst can be included.
- **Reaction Conditions:** The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring. The reaction is typically carried out for several hours to ensure complete hydrolysis.
- **Work-up:** After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether to recover any dissolved product.
- **Purification:** The combined organic layers are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The resulting crude **methallyl alcohol** can be further purified by distillation to yield the final product.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity and identity of the synthesized **methallyl alcohol**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.

Procedure:

- Sample Preparation: A dilute solution of the **methallyl alcohol** sample is prepared in a volatile organic solvent such as dichloromethane or methanol.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
- Data Analysis: The retention time of the major peak is compared with that of a standard, and the mass spectrum is analyzed for the characteristic molecular ion and fragmentation pattern of **methallyl alcohol**.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **methallyl alcohol**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 or D_2O).
- ^1H NMR Analysis: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule: the vinyl protons, the methylene protons adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton.
- ^{13}C NMR Analysis: The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms in the **methallyl alcohol** structure.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **methallyl alcohol**.

Instrumentation:

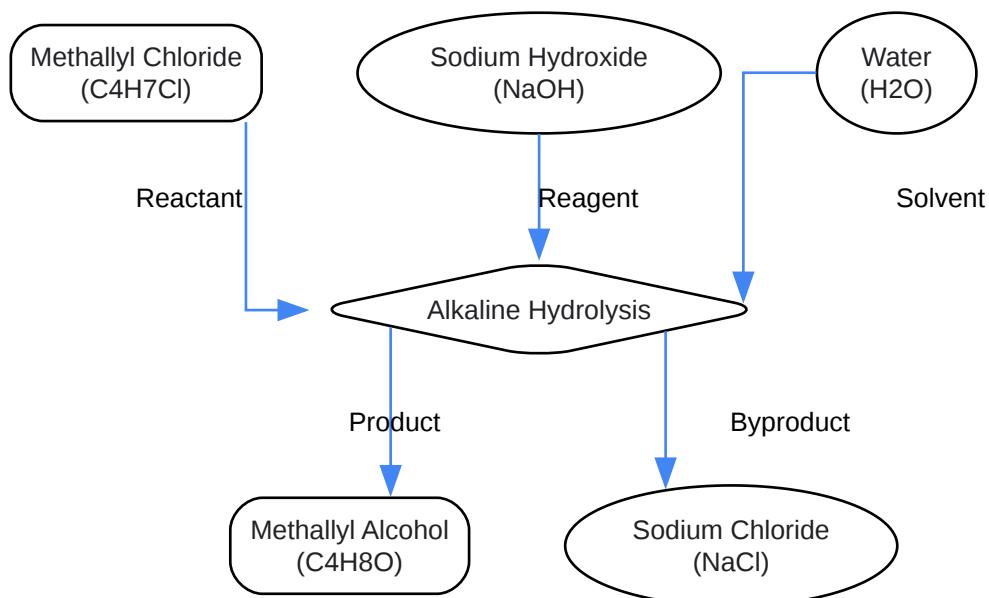
- FTIR spectrometer.

Procedure:

- Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The infrared spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The spectrum is analyzed for characteristic absorption bands, including a broad O-H stretch (around 3300 cm^{-1}), C-H stretches (around 3000 cm^{-1}), a C=C stretch (around 1650 cm^{-1}), and a C-O stretch (around 1050 cm^{-1}).

Chemical Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to **methallyl alcohol**, starting from methallyl chloride.

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Synthesis of **methallyl alcohol** from methallyl chloride.

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